molecular formula C13H9F4NO B1391086 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1214344-77-0

3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1391086
CAS No.: 1214344-77-0
M. Wt: 271.21 g/mol
InChI Key: CPJANAZECHYLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with fluorinated reagents under controlled conditions. For example, the reaction of 3-fluorophenylboronic acid with 2-methoxy-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(3-Fluorophenyl)-2-formyl-5-(trifluoromethyl)pyridine, while reduction of a nitro group can produce 3-(3-Fluorophenyl)-2-amino-5-(trifluoromethyl)pyridine .

Scientific Research Applications

3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Industry: It is utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. The methoxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)benzene
  • 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)thiophene
  • 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyrrole

Uniqueness

Compared to these similar compounds, 3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine offers unique properties due to the presence of the pyridine ring, which can participate in additional interactions such as coordination with metal ions. This makes it particularly valuable in applications requiring specific binding properties and stability .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-12-11(8-3-2-4-10(14)5-8)6-9(7-18-12)13(15,16)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJANAZECHYLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)-2-methoxy-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.